![molecular formula C12H10FNO4 B14300644 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 122630-40-4](/img/structure/B14300644.png)
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorophenyl group adds to its chemical uniqueness and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,5-dione with 2-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The fluorophenyl group can enhance the compound’s ability to cross biological membranes, while the pyrrolidine ring can interact with various enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione: A simpler analog without the fluorophenyl group.
2-Fluorophenylacetic acid: Lacks the pyrrolidine ring but contains the fluorophenyl group.
N-Acylpyrrolidines: A broader class of compounds with similar structural features.
Uniqueness: 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the fluorophenyl group and the pyrrolidine ring. This combination can result in unique biological activities and chemical properties that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
122630-40-4 |
|---|---|
Molekularformel |
C12H10FNO4 |
Molekulargewicht |
251.21 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C12H10FNO4/c13-9-4-2-1-3-8(9)7-12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-7H2 |
InChI-Schlüssel |
YJEYQLGOZQLGIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


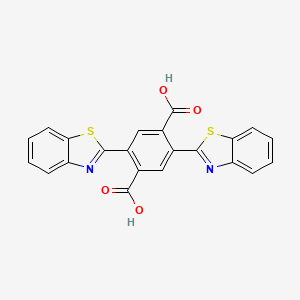
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
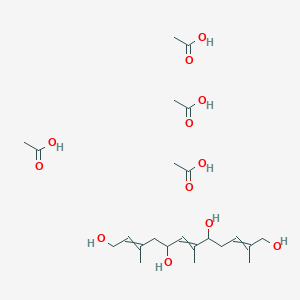
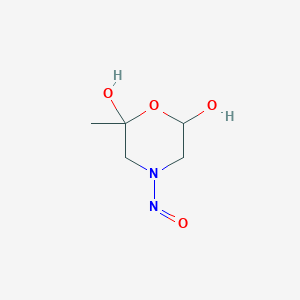
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)

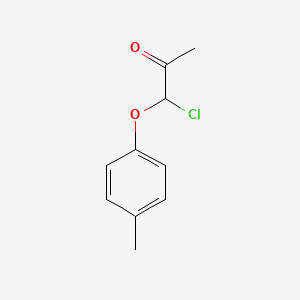
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

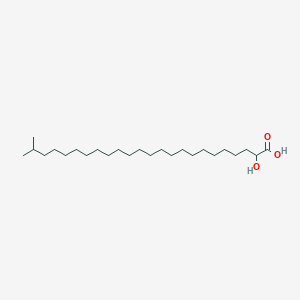
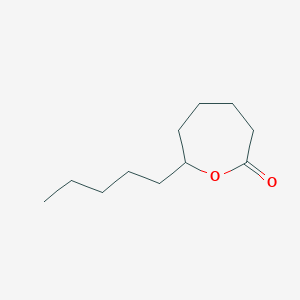
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
